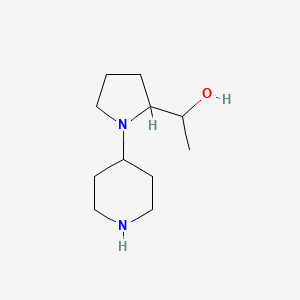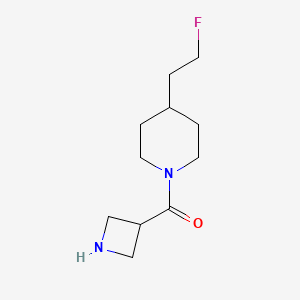![molecular formula C8H12N4O2 B1491854 1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboximidamide CAS No. 2097957-03-2](/img/structure/B1491854.png)
1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboximidamide
Descripción general
Descripción
1,3-Dioxooctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboximidamide (DOCP) is a novel small molecule that has been studied for its potential to act as a therapeutic agent for a variety of diseases. DOCP has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential as an antioxidant, and for its ability to modulate the activity of enzymes involved in metabolic pathways.
Aplicaciones Científicas De Investigación
Synthesis and Biological Potential
Novel Synthetic Pathways : Research has focused on developing new synthetic methodologies for creating compounds with the pyrrolo[3,4-c]pyridine scaffold, which is a core structure in many biologically active compounds. For example, innovative synthetic routes have been explored to efficiently construct iso-condensed heteroaromatic pyrroles, including pyrrolo[3,4-c]pyridine derivatives, using tandem intramolecular 1,3-dipolar cycloaddition and cycloreversion reactions among others. These methodologies offer access to a variety of structurally diverse compounds with potential applications in medicinal chemistry (Sha et al., 1992).
Biological Activities : Several studies have explored the biological activities of compounds featuring the pyrrolo[3,4-c]pyridine moiety. For instance, some derivatives have been evaluated for their anti-HIV-1 activities, showing moderate to potent inhibitory effects against HIV-1 replication. This highlights the potential of these compounds as templates for developing new anti-HIV drugs (Liu et al., 2014).
Chemosensor Applications : New fluorophores based on the 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione structure have been synthesized and shown high selectivity for Fe3+/Fe2+ cations, demonstrating the utility of these compounds as chemosensors. This application is particularly relevant for biological and environmental monitoring, where selective detection of metal ions is crucial (Maity et al., 2018).
Mecanismo De Acción
Target of Action
We know that it belongs to the pyrrolopyrazine scaffold, which contains both a pyrrole ring and a pyrazine ring . These structural features suggest potential interactions with various biological molecules.
Mode of Action
The exact mode of action remains elusive, but we can speculate based on related compounds. Pyrrolopyrazines have exhibited diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects . Therefore, it’s likely that our compound interacts with specific cellular targets, leading to downstream changes in cellular processes.
Propiedades
IUPAC Name |
1,3-dioxo-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-5-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c9-8(10)12-2-1-4-5(3-12)7(14)11-6(4)13/h4-5H,1-3H2,(H3,9,10)(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUNONWNRKXEQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1C(=O)NC2=O)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



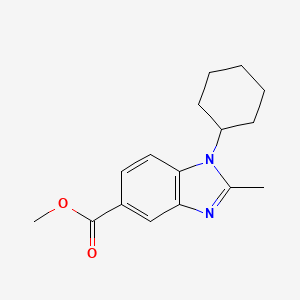

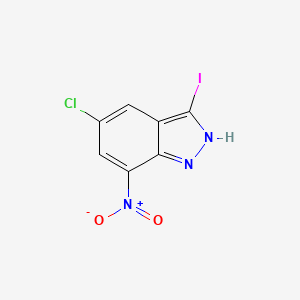

![2-chloro-N-[2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B1491779.png)
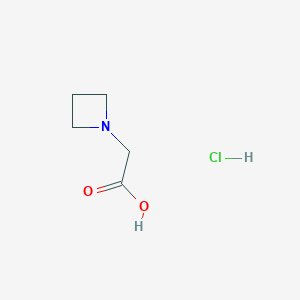
![[4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl]amine dihydrochloride](/img/structure/B1491781.png)
![4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B1491782.png)
![4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1491783.png)

